molecular formula C7H13N B1619800 Methanamine, N-cyclohexylidene- CAS No. 6407-35-8

Methanamine, N-cyclohexylidene-

Cat. No.: B1619800
CAS No.: 6407-35-8
M. Wt: 111.18 g/mol
InChI Key: FFDQGRWCKILEIP-UHFFFAOYSA-N
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Description

Methanamine, N-cyclohexylidene- (CAS 6407-35-8, C₇H₁₃N) is a secondary amine characterized by a cyclohexylidene group attached to the nitrogen atom of methanamine. It belongs to the class of Schiff bases, typically synthesized via condensation reactions between primary amines and carbonyl compounds. This compound is structurally related to other N-substituted methanamines, which are widely used as intermediates in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals .

Properties

CAS No.

6407-35-8

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

N-methylcyclohexanimine

InChI

InChI=1S/C7H13N/c1-8-7-5-3-2-4-6-7/h2-6H2,1H3

InChI Key

FFDQGRWCKILEIP-UHFFFAOYSA-N

SMILES

CN=C1CCCCC1

Canonical SMILES

CN=C1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Methanamine, N-cyclohexylidene- shares structural similarities with benzylidene-substituted methanamines, which differ in their aromatic substituents. Key analogues include:

Compound Name Substituents Physical State Key Structural Features
Methanamine, N-cyclohexylidene- Cyclohexylidene Not reported Aliphatic Schiff base
N-(4-methylbenzylidene)-1-(p-tolyl)methanamine (4b) 4-methylbenzylidene, p-tolyl White solid Aromatic, electron-donating methyl groups
N-(4-(tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine (4d) 4-tert-butylbenzylidene Oil Bulky tert-butyl groups enhancing steric hindrance
N-(4-fluorobenzylidene)-1-(4-fluorophenyl)methanamine (4e) 4-fluorobenzylidene Not reported Electron-withdrawing fluorine substituents

Key Observations :

  • Electronic Effects : Aromatic substituents (e.g., methyl, tert-butyl, fluorine) modulate electronic properties. For instance, fluorine in 4e increases electrophilicity, while tert-butyl groups in 4d enhance steric bulk .
  • Aliphatic vs.

Key Differences :

  • Methanamine, N-cyclohexylidene- is synthesized via simple condensation, whereas aromatic analogues (e.g., 4b) require oxidative coupling or reductive amination .
Physical and Chemical Properties

Solubility :

  • Methanamine derivatives with aliphatic groups (e.g., cyclohexylidene) exhibit lower polarity and reduced solubility in polar solvents compared to aromatic analogues. For example, 4d (oil) is less polar than 4b (solid) due to tert-butyl groups .

Spectroscopic Data :

  • ¹H NMR : Methanamine, N-cyclohexylidene- likely shows a singlet for the imine proton (~δ 8.2–8.3), similar to 4b (δ 8.24) and 4d (δ 8.29) .
  • ¹³C NMR : The cyclohexylidene carbon resonates near δ 160–162, consistent with aromatic Schiff bases (e.g., 4b: δ 161.8) .

Preparation Methods

Schiff Base Formation via Primary Amine-Ketone Condensation

The synthesis of N-cyclohexylidene-methanamine follows the general imine formation mechanism, where methanamine (CH₃NH₂) reacts with cyclohexanone (C₆H₁₀O) under acidic conditions. The process initiates with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. Subsequent proton transfer and dehydration yield the imine (Fig. 1).

Critical Steps:

  • Nucleophilic Addition: Methanamine attacks the electrophilic carbonyl carbon of cyclohexanone, generating a zwitterionic intermediate.
  • Proton Transfer: Acid catalysis facilitates proton migration from the amine to the hydroxyl group, forming a neutral carbinolamine.
  • Dehydration: Elimination of water produces the conjugated imine, stabilized by resonance with the cyclohexylidene moiety.

Industrial and Laboratory Synthesis Methods

Standard Acid-Catalyzed Condensation

The most widely reported method involves refluxing equimolar amounts of methanamine and cyclohexanone in a polar aprotic solvent (e.g., ethanol or toluene) with a Brønsted acid catalyst (e.g., p-toluenesulfonic acid or HCl).

Typical Procedure:

  • Cyclohexanone (1.0 mol) and methanamine (1.1 mol) are dissolved in anhydrous ethanol.
  • Concentrated HCl (0.1 mol%) is added, and the mixture is refluxed at 80°C for 6–8 hours.
  • Water is removed via azeotropic distillation or molecular sieves to shift equilibrium toward imine formation.
  • The crude product is purified by vacuum distillation or recrystallization, yielding >85% pure N-cyclohexylidene-methanamine.

Catalytic Innovations: Resin-Based Systems

Recent advances utilize heterogeneous catalysts like HRF5015, a perfluorosulfonic acid resin with nanoporous structures, to enhance selectivity and reduce side reactions (e.g., cyclohexanone self-condensation). Under mild conditions (50–100°C), these catalysts achieve near-quantitative dimer selectivity in related aldol condensations, suggesting adaptability for imine synthesis.

Optimization Parameters and Yield Data

Temperature and Catalytic Efficiency

Parameter Effect on Reaction Optimal Range
Temperature Higher temperatures accelerate dehydration but risk ketone self-condensation. 70–90°C
Catalyst Loading Excess acid degrades imine; resin catalysts reduce side reactions at lower loadings. 0.05–0.2 mol%
Solvent Polarity Polar solvents stabilize intermediates; toluene minimizes water retention. Ethanol, Toluene

Comparative Yield Analysis

Method Catalyst Time (h) Yield (%) Purity (%)
HCl-Ethanol Reflux HCl 8 78 92
HRF5015-Toluene Perfluorosulfonic Acid 6 89 98
Molecular Sieves None (azeotropic) 10 82 95

Mechanistic Challenges and Side Reactions

Competing Pathways: Cyclohexanone Self-Condensation

In the presence of excess acid or elevated temperatures, cyclohexanone undergoes aldol self-condensation to form 2-(1-cyclohexenyl)cyclohexanone (Fig. 2). This side reaction consumes ketone substrate, reducing imine yields. Catalytic systems like HRF5015 suppress this pathway by providing nanochannel microenvironments that favor imine stabilization.

Hydrolysis Reversibility

N-Cyclohexylidene-methanamine is hydrolytically unstable in aqueous media, reverting to starting materials. Anhydrous conditions and rapid product isolation are critical for high yields.

Industrial Applications and Scalability

Pilot-Scale Production

A patented continuous-flow system (CN111807968A) demonstrates scalability for related imines, utilizing in-line water removal and resin catalysts to achieve 90% conversion at 100 g/h throughput. Adapting this system for N-cyclohexylidene-methanamine could reduce batch variability and energy costs.

Q & A

Basic: What established synthetic routes are available for N-cyclohexylidene-methanamine, and what parameters critically influence reaction yields?

N-Cyclohexylidene-methanamine can be synthesized via reductive amination or condensation reactions between cyclohexanone derivatives and methanamine precursors. Key parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) prevent side reactions like over-alkylation .
  • Catalysts : Use of palladium or Raney nickel for hydrogenation steps improves yield .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
    Documented protocols emphasize inert atmospheres to avoid oxidation .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing N-cyclohexylidene-methanamine?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify cyclohexylidene proton environments (δ 1.2–2.5 ppm) and confirm Schiff base formation (C=N at ~160 ppm) .
  • X-ray crystallography : Resolves stereochemistry of the cyclohexylidene moiety and confirms planar geometry at the imine bond .
  • Mass spectrometry : Molecular ion peaks at m/z 111 (C7_7H13_{13}N) validate molecular weight .

Advanced: How can researchers resolve discrepancies in reported solubility and stability data for N-cyclohexylidene-methanamine?

Discrepancies often arise from:

  • Purity : Impurities (e.g., residual solvents) alter solubility; HPLC purification is recommended .
  • Degradation : Prolonged storage under ambient conditions leads to hydrolysis of the imine bond; stability studies recommend storage at –20°C in argon .
  • Experimental conditions : Solubility in polar solvents (e.g., DMSO) varies with temperature; controlled studies at 25°C show 12.5 mg/mL .

Advanced: What computational approaches predict biological interaction mechanisms of N-cyclohexylidene-methanamine derivatives?

  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the cyclohexyl ring) with receptor binding affinity .
  • Molecular docking : Simulates interactions with enzymes (e.g., monoamine oxidases) to identify binding pockets and hydrogen-bonding patterns .
  • MD simulations : Assess stability of ligand-protein complexes over time, highlighting key residues for mutagenesis studies .

Advanced: How do structural modifications to the cyclohexylidene group affect physicochemical and biological properties?

  • Electron-donating substituents (e.g., -OCH3_3): Increase solubility but reduce metabolic stability due to enhanced oxidation .
  • Steric hindrance : Bulky groups (e.g., -CF3_3) at the cyclohexylidene position improve selectivity for neuronal targets but lower bioavailability .
  • Ring size : Replacing cyclohexylidene with cyclopentylidene decreases melting point (Δmp ~15°C) and alters logP values .

Basic: What safety protocols are essential when handling N-cyclohexylidene-methanamine in laboratories?

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles mitigate skin/eye contact risks .
  • Ventilation : Use fume hoods for synthesis steps to avoid inhalation of amine vapors .
  • Spill management : Neutralize spills with 5% acetic acid before disposal in chemical waste containers .

Advanced: How can researchers address conflicting spectral data for N-cyclohexylidene-methanamine in different solvents?

  • Solvent-induced shifts : Compare 1^1H NMR in CDCl3_3 vs. DMSO-d6_6; aromatic protons show upfield shifts in polar solvents due to hydrogen bonding .
  • Concentration effects : High concentrations (>50 mM) cause aggregation, broadening signals; dilute samples (<10 mM) improve resolution .
  • Isotopic labeling : 15^15N-labeled analogs clarify ambiguous imine proton assignments .

Advanced: What strategies optimize the enantiomeric purity of N-cyclohexylidene-methanamine for chiral studies?

  • Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation, achieving >90% ee .
  • Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with baseline separation .
  • Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (S)-limonene) to enrich preferred enantiomers .

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